BS2G Crosslinker, also known as bis(sulfosuccinimidyl) glutarate, is a versatile chemical compound widely used in biochemical research. With a molecular formula of and a molecular weight of approximately 509.38 g/mol, BS2G is characterized by its unique structure that includes two sulfo-N-hydroxysuccinimide ester functional groups. This configuration allows it to react selectively with amine groups at physiological pH (7 to 9), making it particularly useful for crosslinking proteins in various biological applications .
BS2G is soluble in aqueous solutions, enhancing its usability in laboratory settings where organic solvents are often avoided. Notably, it is membrane impermeable, which makes it ideal for crosslinking membrane proteins without affecting cellular integrity or function . Its primary applications include protein labeling, studying protein-protein interactions, and facilitating drug delivery systems.
The primary reaction mechanism of BS2G involves the formation of stable amide bonds between the sulfo-N-hydroxysuccinimide ester groups of BS2G and primary amines present on proteins. This reaction occurs under mild conditions and does not require harsh reagents or extreme temperatures, making it suitable for sensitive biological molecules .
The reaction can be summarized as follows:
BS2G Crosslinker exhibits significant biological activity by enabling researchers to study complex protein interactions and dynamics. It is particularly valuable in:
BS2G can be synthesized through several methods, primarily focusing on the reaction of glutaric anhydride with sulfosuccinimidyl derivatives. The general steps include:
The synthesis process is designed to yield a product with minimal by-products and high reactivity towards amine groups .
BS2G Crosslinker has diverse applications across various fields:
Studies utilizing BS2G have demonstrated its effectiveness in probing protein interactions and dynamics. For instance:
BS2G Crosslinker shares similarities with several other chemical crosslinkers but stands out due to its specific properties and applications. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bis(sulfosuccinimidyl) glutarate | Two sulfo-N-hydroxysuccinimide groups | Water-soluble, membrane impermeable |
| Bis(sulfosuccinimidyl) succinate | Shorter spacer length | More flexible linker but less specific |
| Ethylene glycol bis(succinimidyl succinate) | Contains ethylene glycol units | More hydrophilic but less stable than BS2G |
| Disuccinimidyl glutarate | Similar reactivity but cleavable | Allows for reversible crosslinking |
BS2G's unique combination of high solubility, stability under physiological conditions, and selective reactivity towards amines makes it a preferred choice in many biochemical applications compared to its counterparts .
BS2G crosslinker operates through a well-characterized nucleophilic acyl substitution mechanism involving its two sulfo-N-hydroxysuccinimide ester groups [2]. The crosslinker contains two identical reactive moieties connected by a glutarate spacer chain of 7.7 angstroms, providing a defined distance constraint for protein crosslinking applications [3] [4].
The fundamental reaction mechanism involves nucleophilic attack by primary amine groups on the activated carbonyl carbon of the sulfo-NHS ester. This process proceeds through formation of a tetrahedral intermediate, followed by elimination of the sulfo-NHS leaving group and formation of a stable amide bond . The reaction is highly selective for primary amines, including the epsilon-amino groups of lysine residues and N-terminal amino groups of polypeptide chains [2] [6].
The chemical structure of BS2G features sulfonate groups on the N-hydroxysuccinimide rings, which significantly enhance water solubility compared to non-sulfonated analogs [3]. These charged groups eliminate the need for organic solvents during crosslinking reactions while maintaining identical reactivity toward primary amines [2]. The molecular formula of the disodium salt form is C₁₃H₁₂N₂Na₂O₁₄S₂ with a molecular weight of 530.35 g/mol [7] [8].
Kinetic studies demonstrate that BS2G exhibits high selectivity for lysine epsilon-amino groups (pKa 10.79) and N-terminal amino groups (pKa approximately 8.9) [9] [10]. The differential reactivity is explained by the protonation state of these groups at physiological pH, with the N-terminal amino group being more reactive due to its lower pKa value [6]. Under optimal reaction conditions (pH 7.5-8.5), approximately 10-30% of lysine residues and N-terminal groups are in the deprotonated, nucleophilic form required for efficient crosslinking [9].
The reaction demonstrates minimal reactivity toward other amino acid side chains. Arginine guanidinium groups (pKa 12.48) remain protonated and non-nucleophilic under typical crosslinking conditions [10]. Histidine imidazole groups (pKa 6.0) show limited reactivity due to their aromatic character and steric hindrance around the NHS ester [9]. Hydroxyl groups on serine, threonine, and tyrosine residues exhibit very low nucleophilicity toward NHS esters, with reaction rates several orders of magnitude lower than primary amines [11] [6].
| Amino Group Type | pKa | Reactivity with BS2G | Optimal pH Range | Bond Type Formed |
|---|---|---|---|---|
| Lysine ε-amino | 10.79 | High | 7.5-8.5 | Amide |
| N-terminal amino | 8.9 | High | 7.0-8.0 | Amide |
| Arginine guanidinium | 12.48 | Low | Not applicable | None |
| Histidine imidazole | 6.0 | Low | Not applicable | None |
| Tyrosine phenolic | 10.07 | Very low | Not applicable | None |
The crosslinking efficiency of BS2G exhibits pronounced pH dependence, with optimal reactivity occurring in the pH range of 7.2 to 8.5 [2] [12]. This pH sensitivity arises from the requirement for deprotonated primary amines to act as nucleophiles in the acyl substitution reaction [6]. At physiological pH, the equilibrium between protonated and deprotonated amine forms determines the concentration of reactive nucleophiles available for crosslinking.
Quantitative analysis reveals that crosslinking efficiency increases significantly as pH rises from 6.5 to 8.0, reflecting the greater proportion of deprotonated amine groups [6]. However, further pH increases beyond 8.5 lead to decreased overall crosslinking yields due to accelerated hydrolysis of the NHS ester groups [13] [11]. This creates an optimal pH window where amine nucleophilicity is maximized while hydrolysis remains manageable.
The Henderson-Hasselbalch relationship governs the protonation equilibrium of lysine residues: at pH 8.5, approximately 5% of lysine epsilon-amino groups exist in the deprotonated, nucleophilic form, while at pH 7.5, this proportion decreases to approximately 1% [10]. N-terminal amino groups, with their lower pKa values, show higher degrees of deprotonation across the physiological pH range, explaining their enhanced reactivity compared to lysine side chains [6].
Temperature effects on reaction kinetics follow Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [14]. However, room temperature (20-25°C) is typically preferred for BS2G crosslinking to minimize protein denaturation and maintain native conformational states [15] [16]. At 4°C, reaction rates decrease by approximately 50%, but this temperature is sometimes employed when protein stability is a concern [15].
| pH | Temperature (°C) | Half-life | Hydrolysis Rate | Crosslinking Efficiency |
|---|---|---|---|---|
| 7.0 | 0 | 4-5 hours | Very slow | High |
| 7.5 | 25 | 1-2 hours | Slow | High |
| 8.0 | 25 | 1 hour | Moderate | Moderate |
| 8.6 | 4 | 10 minutes | Fast | Low |
| 9.0 | 25 | 5-10 minutes | Very fast | Very low |
The reaction kinetics also depend on protein and crosslinker concentrations. Higher protein concentrations favor intermolecular crosslinking, while lower concentrations promote intramolecular crosslinks [14]. Typical protocols employ protein concentrations of 5-20 μM with BS2G in 20-100 fold molar excess to ensure adequate crosslinking while minimizing non-specific aggregation [15] [16].
Hydrolysis of NHS ester groups represents the primary competing reaction pathway that limits crosslinking efficiency [13] [11]. This side reaction involves nucleophilic attack by water molecules on the activated carbonyl carbon, leading to regeneration of the original glutaric acid and release of sulfo-NHS [17]. The hydrolysis pathway becomes increasingly problematic at elevated pH values and extended reaction times.
The hydrolysis reaction follows pseudo-first-order kinetics due to the large excess of water in aqueous solutions [18]. At pH 7.0 and 0°C, the half-life for NHS ester hydrolysis is 4-5 hours, providing a reasonable working window for crosslinking reactions [13] [17]. However, this half-life decreases dramatically to approximately 10 minutes at pH 8.6 and 4°C, severely limiting the reaction time available for productive crosslinking [13] [11].
Mechanistic studies indicate that hydroxide ions catalyze the hydrolysis reaction through general base catalysis [18]. The rate law for hydrolysis can be expressed as: Rate = k₁[NHS-ester] + k₂[NHS-ester][OH⁻], where k₁ represents the water-catalyzed pathway and k₂ the hydroxide-catalyzed pathway [13]. At physiological pH, the hydroxide-catalyzed pathway dominates, explaining the exponential increase in hydrolysis rate with increasing pH.
Buffer composition significantly influences hydrolysis kinetics. Phosphate and carbonate-bicarbonate buffers show minimal nucleophilic reactivity toward NHS esters, making them preferred choices for crosslinking reactions [17] [19]. In contrast, amine-containing buffers such as Tris effectively compete with protein amines for reaction with BS2G, dramatically reducing crosslinking efficiency [11] [6]. The use of Tris buffer as a quenching agent at reaction completion exploits this competitive reactivity to terminate crosslinking [15].
The extent of NHS ester hydrolysis can be monitored spectrophotometrically, as the released sulfo-NHS exhibits characteristic absorption at 260-280 nm [11] [18]. This analytical approach enables real-time monitoring of reagent stability and optimization of reaction conditions to minimize hydrolysis losses.
| Competing Reaction | Relative Rate (pH 7.5) | pH Dependence | Prevention Strategy |
|---|---|---|---|
| Primary amine addition (desired) | High | Optimal at pH 7.5-8.5 | Optimize pH and concentration |
| Hydrolysis (competing) | Moderate | Increases with pH | Use fresh reagents, minimize time |
| Secondary amine reaction | Low | Slight increase with pH | High selectivity for primary amines |
| Hydroxyl group reaction | Very low | Minimal | Avoid hydroxyl-rich buffers |
| Intramolecular cyclization | Very low | Minimal | Use appropriate spacer length |
| Non-specific aggregation | Low | Increases at high concentration | Control concentrations |
Strategies to minimize hydrolysis include preparation of fresh crosslinker solutions immediately before use, maintenance of reaction temperatures at or below room temperature, and optimization of reaction time to balance crosslinking yield against hydrolysis losses [15] [17]. The use of deuterated isotope pairs (BS2G-d0/d4) enables mass spectrometric identification of crosslinked peptides while accounting for hydrolysis-related losses [20] [2].
The sulfonate groups on BS2G confer membrane impermeability, making this crosslinker particularly valuable for selective labeling of cell surface proteins [21]. Unlike non-sulfonated analogs such as disuccinimidyl glutarate, BS2G cannot traverse lipid bilayers due to its charged character, ensuring that crosslinking reactions are restricted to extracellular protein domains [4] [22].
This membrane impermeability has been extensively validated in studies of membrane proteins such as P-glycoprotein, where BS2G selectively labels extracellular lysine residues while leaving intracellular domains unmodified [21]. The selectivity arises from the inability of the negatively charged sulfonate groups to partition into the hydrophobic lipid bilayer core [23]. Comparative studies using membrane-permeable crosslinkers like disuccinimidyl suberate show dramatically different labeling patterns, confirming the surface-selective nature of BS2G [21].
The surface labeling capability enables determination of protein topology and membrane orientation [4]. In proteomic applications, BS2G has been used to identify and quantify cell surface proteins accessible to extracellular modification [22]. This approach proves particularly valuable for studying membrane protein complexes and receptor-ligand interactions where spatial organization is critical.
Experimental evidence from crosslinking mass spectrometry studies demonstrates that BS2G can access buried lysine residues within protein cavities that are accessible from the extracellular surface [21]. For example, in P-glycoprotein studies, the crosslinker was able to modify lysine residue K826 located near the inner cavity, suggesting that BS2G can enter protein channels similarly to natural substrates [21].
The membrane impermeability also provides advantages for studying protein-protein interactions at cell surfaces without perturbation of intracellular processes [24]. This selectivity enables investigation of receptor clustering, membrane protein associations, and extracellular matrix interactions under physiological conditions [22].
Quantitative analysis reveals that BS2G can successfully label approximately 49% of surface-exposed lysine residues and 33% of buried lysine residues in membrane proteins [21]. This labeling efficiency is influenced by local protein environment, steric accessibility, and the dynamic nature of membrane protein conformations [21]. The differential labeling of surface versus buried residues provides valuable structural information about protein folding and membrane insertion [21].
| Protein System | Surface Labeling Success | Membrane Selectivity | Applications |
|---|---|---|---|
| P-glycoprotein | 49% surface lysines labeled | Complete membrane impermeability | Drug transporter studies |
| Membrane receptors | Variable based on accessibility | Selective for extracellular domains | Receptor topology mapping |
| Cell surface enzymes | High labeling efficiency | No intracellular crosslinking | Enzyme localization studies |
| Membrane channels | Access to pore-accessible sites | Surface-restricted labeling | Channel structure analysis |